N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, methoxy, and pyridazinone groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Pyridazinone Core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluoro and Methyl Groups: The 3-fluoro-4-methylphenyl moiety can be introduced through electrophilic aromatic substitution reactions using fluorinated and methylated benzene derivatives.
Coupling Reactions: The final step involves coupling the pyridazinone core with the substituted phenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups may enhance its binding affinity and selectivity towards these targets. The pyridazinone core can interact with active sites of enzymes, potentially inhibiting their activity and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
- N-(3-fluoro-4-methylphenyl)-4-(3-(4-hydroxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Uniqueness
N-(3-fluoro-4-methylphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the fluorine and methoxy groups may enhance its pharmacokinetic properties, such as increased metabolic stability and improved bioavailability.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15-5-8-17(14-19(15)23)24-21(27)4-3-13-26-22(28)12-11-20(25-26)16-6-9-18(29-2)10-7-16/h5-12,14H,3-4,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDGXSXKTOQCFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.